molecular formula C10H8ClN3S B1397120 4-(2-Chloropyrimidin-4-ylthio)benzenamine CAS No. 1042129-34-9

4-(2-Chloropyrimidin-4-ylthio)benzenamine

Cat. No. B1397120
CAS RN: 1042129-34-9
M. Wt: 237.71 g/mol
InChI Key: WQRNFXFWYRXZKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was achieved by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The substituents had a significant impact on the course and efficiency of the reaction .

Scientific Research Applications

Synthesis of Intermediate Compounds

4-(2-Chloropyrimidin-4-ylthio)benzenamine and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For example, Ju Xiu-lia (2015) describes the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The process involves a series of reactions starting from 2-thiouracil, showcasing the compound's relevance in developing treatments for HIV (Ju Xiu-lia, 2015).

Corrosion Inhibition

Certain pyrimidinic Schiff bases, related to 4-(2-Chloropyrimidin-4-ylthio)benzenamine, have been evaluated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. H. Ashassi-Sorkhabi et al. (2005) found these compounds to be effective corrosion inhibitors, suggesting potential applications in protecting industrial equipment from acid corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Antimicrobial and Antifungal Activities

Z. Khan et al. (2015) studied the antibacterial and antifungal activities of new pyrimidine derivatives, highlighting their significant activity against various bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents based on pyrimidine derivatives (Z. Khan et al., 2015).

Environmental Degradation

A study by Seema B. Sharma et al. (2012) focuses on the degradation of chlorimuron-ethyl by Aspergillus niger, a soil fungus. The research outlines a metabolic pathway for the degradation of this herbicide, indicating the environmental significance of microbial interactions with pyrimidine derivatives (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).

Pharmacological Applications

The pharmacological screening of newly synthesized pyrimidine derivatives for their activities against various health conditions, including their antibacterial, antifungal, antinociceptive, and anti-inflammatory properties, is a significant area of research. These studies demonstrate the versatility of pyrimidine derivatives in developing new therapeutic agents (K. Kapadiya et al., 2020).

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNFXFWYRXZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% dispensed in mineral oil, 0.97 g, 24 mmol) in anhydrous tetrahydrofuran (80 mL), was added 4-aminobenzenethiol (2.77 g, 22 mmol) dissolved in tetrahydrofuran (20 mL) over 5 minutes. The mixture was stirred at room temperature for 30 minutes, to this was added a solution of 2,4-dichloropyrimidine (3.00 g, 20 mmol) dissolved in tetrahydrofuran (20 mL) over 5 minutes. The resulting mixture was stirred at room temperature for 64 hours, diluted with ethyl acetate (100 mL), washed with water and brine. After being dried (Na2SO4), the organic solution was concentrated in vacuo. The residue was flash chromatographed on silica gel using 5% of acetone in dichloromethane as eluant to give the product (3.60 g, 75%).
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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